molecular formula C11H14F3NO B8164601 1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine

1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine

Cat. No.: B8164601
M. Wt: 233.23 g/mol
InChI Key: AHWINAZLKXQQMU-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene. This can be achieved by reacting 2-methylphenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

    Formation of Ethanamine Moiety: The next step involves the introduction of the ethanamine group. This can be done by reacting the intermediate with ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)toluene: Similar structure but lacks the ethanamine moiety.

    2-Methyl-4-(2,2,2-trifluoroethoxy)benzene: Precursor in the synthesis of the target compound.

    1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: Another related compound with a similar trifluoroethoxy group.

Uniqueness

1-(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine is unique due to the presence of both the trifluoroethoxy and ethanamine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7-5-9(16-6-11(12,13)14)3-4-10(7)8(2)15/h3-5,8H,6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWINAZLKXQQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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